N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea

Catalog No.
S3318430
CAS No.
852913-16-7
M.F
C29H28F6N4OS
M. Wt
594.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-...

CAS Number

852913-16-7

Product Name

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea

Molecular Formula

C29H28F6N4OS

Molecular Weight

594.6 g/mol

InChI

InChI=1S/C29H28F6N4OS/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(40-2)14-23(22)24)38-27(41)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h3-6,8,11-14,16-17,25-26H,1,7,9-10,15H2,2H3,(H2,37,38,41)/t16-,17-,25-,26-/m0/s1

InChI Key

IQMKPBFOEWWDIQ-FRSFCCSCSA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

The exact mass of the compound N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea (CAS 852913-16-7), commonly referred to as 9-epi-quinine thiourea, is a premier bifunctional chiral organocatalyst. It integrates a basic quinuclidine nitrogen for nucleophile activation with a highly acidic 3,5-bis(trifluoromethyl)phenyl-substituted thiourea moiety for electrophile hydrogen-bond activation. This specific (8A,9S) epi-quinine scaffold is highly prized in procurement for scalable, metal-free asymmetric synthesis, enabling exceptional stereocontrol in demanding transformations such as Strecker reactions, Michael additions, and [3+2] cycloadditions [1].

Substituting this specific catalyst with standard basic amines (e.g., triethylamine) or natural (8S,9R) quinine thiourea typically results in a complete loss of enantioselectivity or an inversion of the major diastereomer. Furthermore, replacing the thiourea moiety with urea or squaramide analogs alters the pKa and hydrogen-bond donor spacing. In process chemistry, this structural deviation severely depresses conversion rates and enantiomeric ratios when activating sterically demanding or highly electron-deficient olefins, making generic substitution unviable for stringent API synthesis protocols [1].

Superior Hydrogen-Bonding Activation vs. Urea and Squaramide Analogs

In the asymmetric epoxidation of dicyanoalkylidenes, 9-epi-quinine thiourea (eQNT) provides superior stereocontrol compared to its structural analogs. While 9-epi-quinine urea (eQNU) and 9-epi-quinine squaramide (eQNS) exhibit lower catalytic efficiency, eQNT achieves an optimal enantiomeric ratio (er) of 67.5:32.5 alongside higher conversion rates [1].

Evidence DimensionEnantiomeric Ratio (er) and Conversion
Target Compound DataAchieves 67.5:32.5 er and high conversion.
Comparator Or BaselineeQNU and eQNS analogs yield lower conversion and inferior er.
Quantified DifferenceThe highly acidic thiourea moiety outperforms urea and squaramide groups in activating specific electron-poor olefins.
ConditionsAsymmetric epoxidation of dicyanoalkylidenes with TBHP in toluene.

Buyers scaling epoxidation workflows should select the thiourea derivative over squaramide or urea analogs to maximize stereocontrol and yield.

Diastereocontrol in Vinylogous Michael Reactions vs. Standard Cinchona Catalysts

In the vinylogous Michael reaction between deconjugated butenolides and o-formyl-β-nitro-styrenes, the 9-epi-quinine thiourea catalyst uniquely directs the formation of anti-configured adducts. It achieves up to 95% yield, 32:1 dr, and 99% ee [1]. Standard (8S,9R) quinine thioureas typically favor the opposite diastereomer or exhibit poor selectivity.

Evidence DimensionDiastereomeric Ratio (dr) and Enantiomeric Excess (ee)
Target Compound DataUp to 95% yield, 32:1 dr, and 99% ee for anti-adducts.
Comparator Or BaselineStandard (8S,9R) quinine thiourea (fails to selectively provide the anti-adduct).
Quantified DifferenceThe inverted (9S) stereocenter provides exclusive access to high-purity anti-configured stereocenters.
ConditionsVinylogous Michael reaction in mesitylene at 0 °C.

For procurement in complex API synthesis, purchasing the specific 9-epi diastereomer is critical for accessing the anti-stereochemical series with high purity.

Performance in Complex [3+2] Cycloadditions vs. Simple Amine Catalysts

The synthesis of complex spirobarbiturates via [3+2] cycloaddition of alkylidene barbiturates and 3-isothiocyanato oxindoles is highly dependent on catalyst bifunctionality. While simple basic amines like triethylamine (Et3N) yield completely racemic mixtures (0% ee), 9-epi-quinine thiourea delivers 80–99% yield, up to >20:1 dr, and 18–99% ee (routinely >90% ee under optimized conditions) [1].

Evidence DimensionEnantiomeric excess (ee) and Diastereomeric ratio (dr)
Target Compound Data80–99% yield, >20:1 dr, up to 99% ee.
Comparator Or BaselineTriethylamine (Et3N) yields racemic mixtures (0% ee).
Quantified DifferenceThe bifunctional nature of the catalyst provides near-perfect stereocontrol compared to the 0% ee baseline of simple amines.
Conditions[3+2] cycloaddition in chloroform with p-toluic acid additive.

Justifies the higher cost of the bifunctional organocatalyst by eliminating the need for downstream chiral resolution in spirocyclic compound libraries.

Industrial Applicability in Metal-Free API Synthesis (Strecker Reactions)

For the scalable synthesis of the anti-HIV drug DPC 083, 9-epi-quinine thiourea successfully catalyzes the highly enantioselective Strecker reaction of cyclic N-acyltrifluoromethylketimines [1]. This metal-free approach provides an enantioenriched precursor with a quaternary carbon stereocenter, bypassing the need for traditional heavy-metal Lewis acid catalysts.

Evidence DimensionPrecursor suitability and metal-free processability
Target Compound DataEnables highly enantioselective cyanation at low organocatalyst loadings.
Comparator Or BaselineTraditional metal-based Lewis acid catalysts.
Quantified DifferenceCompletely eliminates heavy metal contamination while maintaining high enantioselectivity for a quaternary stereocenter.
ConditionsOrganocatalytic Strecker reaction of cyclic N-acyl ketimines.

Procurement teams in pharmaceutical manufacturing prioritize this metal-free organocatalyst to streamline purification and meet stringent regulatory limits for elemental impurities.

Metal-Free Synthesis of Active Pharmaceutical Ingredients (APIs)

Due to its proven efficacy in the enantioselective Strecker reaction of cyclic N-acyltrifluoromethylketimines, this catalyst is the right choice for synthesizing APIs with quaternary stereocenters (e.g., anti-HIV drug DPC 083) where heavy metal contamination must be strictly avoided [1].

Stereoselective Synthesis of Spirocyclic Compound Libraries

This compound is ideal for the construction of densely functionalized spirobarbiturates via [3+2] cycloadditions. Its bifunctional nature provides >20:1 dr and up to 99% ee, eliminating the need for expensive downstream chiral resolution steps in drug discovery workflows [2].

Accessing Anti-Configured Michael Adducts

When process chemists require the anti-diastereomer in vinylogous Michael reactions, the specific (8A,9S) epi-quinine configuration of this catalyst is essential. It reliably outperforms standard (8S,9R) quinine thioureas, delivering up to 32:1 dr for anti-configured butenolide derivatives [3].

XLogP3

6.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Dates

Last modified: 08-19-2023
Peschiulli et al. Synergistic organocatalysis in the kinetic resolution of secondary thiols with concomitant desymmetrization of an anhydride. Nature Chemistry, doi: 10.1038/nchem.584, published online 14 March 2010 http://www.nature.com/nchem

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